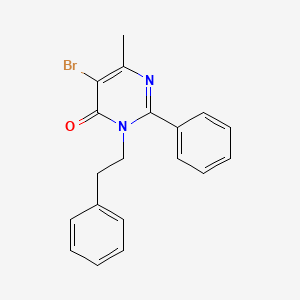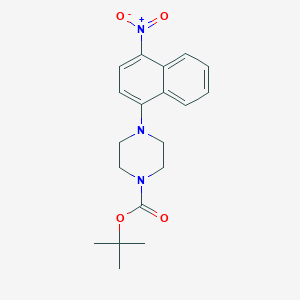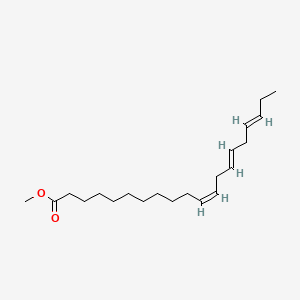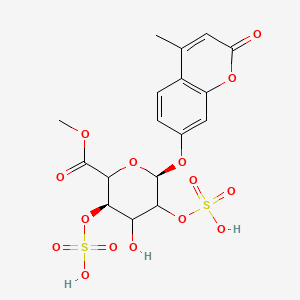
3-Ethyl-benzhydrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Ethyl-benzhydrol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 3-ethyl-benzaldehyde to form the desired product. The reaction is typically carried out in anhydrous ether under inert conditions to prevent moisture from interfering with the reaction .
Another method involves the reduction of 3-ethyl-benzophenone using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction is usually performed in an organic solvent like ethanol or tetrahydrofuran .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of 3-ethyl-benzophenone. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure to achieve the reduction .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-benzhydrol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or tetrahydrofuran.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 3-Ethyl-benzophenone.
Reduction: this compound.
Substitution: Esters and other substituted derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-benzhydrol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-ethyl-benzhydrol involves its interaction with specific molecular targets. For instance, in oxidation reactions, the hydroxyl group is oxidized to a carbonyl group through the transfer of electrons to the oxidizing agent . In reduction reactions, the carbonyl group is reduced to a hydroxyl group by the addition of hydrogen atoms from the reducing agent .
Comparación Con Compuestos Similares
Benzhydrol: Lacks the ethyl group and has similar chemical properties.
3-Methyl-benzhydrol: Contains a methyl group instead of an ethyl group, leading to slightly different reactivity and physical properties.
Diphenylmethanol: The parent compound without any substituents on the benzene rings.
Uniqueness: 3-Ethyl-benzhydrol is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different physical and chemical properties compared to its analogs .
Propiedades
Fórmula molecular |
C17H18O15S2 |
|---|---|
Peso molecular |
526.4 g/mol |
Nombre IUPAC |
methyl (3R,6S)-4-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-3,5-disulfooxyoxane-2-carboxylate |
InChI |
InChI=1S/C17H18O15S2/c1-7-5-11(18)29-10-6-8(3-4-9(7)10)28-17-14(32-34(24,25)26)12(19)13(31-33(21,22)23)15(30-17)16(20)27-2/h3-6,12-15,17,19H,1-2H3,(H,21,22,23)(H,24,25,26)/t12?,13-,14?,15?,17-/m1/s1 |
Clave InChI |
DLNDEAPJMZWFNH-ORAXZDHTSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)C(=O)OC)OS(=O)(=O)O)O)OS(=O)(=O)O |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)OC)OS(=O)(=O)O)O)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-6-Chloro-4-(cyclopropylethynyl)-7,8-dimethyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13853156.png)
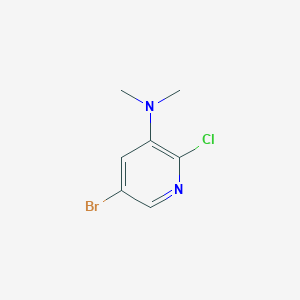
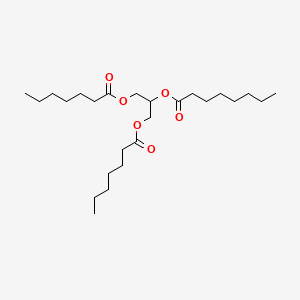
![Tert-butyl 4-[4-(hydroxymethyl)pyrimidin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13853170.png)
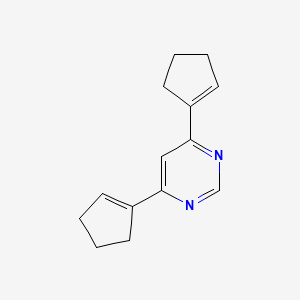
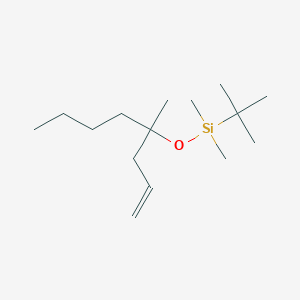
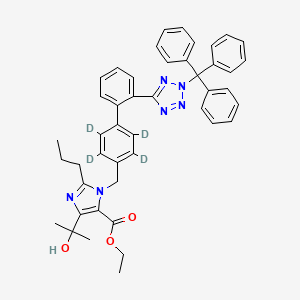
![(6R,7R)-7-Amino-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thi a-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13853199.png)
![3-(Difluoromethyl)-N-{[3-(difluoromethyl)1-methyl-1H-pyrazol-4-yl]carbonyl}-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B13853203.png)
![(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B13853215.png)
![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine](/img/structure/B13853227.png)
